molecular formula C11H13NOS2 B12789334 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione CAS No. 78556-09-9

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione

Cat. No.: B12789334
CAS No.: 78556-09-9
M. Wt: 239.4 g/mol
InChI Key: VZRXFLGJMKLUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione is an organic compound that belongs to the class of thiazinanes. This compound is characterized by a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a methoxyphenyl group attached to the ring. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazinane ring.

Reaction Conditions:

    Reactants: 4-methoxybenzaldehyde, thiourea

    Catalyst/Base: Sodium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazinane.

    Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazinane derivatives.

    Substitution: Halogenated methoxyphenyl thiazinane derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxy group can enhance its binding affinity to certain molecular targets, while the thiazinane ring can provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1,3-thiazolidine-2-thione: Similar structure but with a five-membered thiazolidine ring.

    3-(4-Methoxyphenyl)-1,3-oxazinane-2-thione: Contains an oxygen atom in the ring instead of sulfur.

    3-(4-Methoxyphenyl)-1,3-diazine-2-thione: Contains two nitrogen atoms in the ring.

Uniqueness

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione is unique due to its six-membered thiazinane ring, which provides distinct chemical and physical properties compared to its five-membered or oxygen/nitrogen-containing analogs

Biological Activity

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, particularly focusing on anticancer effects, analgesic properties, and other pharmacological activities.

Chemical Structure

The compound's structure can be represented as follows:

C10H12N2S\text{C}_{10}\text{H}_{12}\text{N}_2\text{S}

This structure includes a thiazine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies indicate that derivatives of thiazine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines.

  • Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound displayed varying degrees of cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of methoxy groups on the phenyl ring was correlated with enhanced activity against these cell lines .
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For example, studies found that compounds with methoxy substituents could significantly decrease DNA biosynthesis in cancer cells .

Analgesic Properties

Thiazine derivatives have also been investigated for their analgesic effects. Compounds exhibiting this activity often target nitric oxide synthase (NOS) pathways, which are crucial in pain modulation. Some studies have reported that thiazine derivatives can inhibit NOS activity, leading to reduced pain perception .

Other Pharmacological Activities

Additional biological activities attributed to thiazine derivatives include:

  • Antimicrobial Activity : Various thiazine compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in animal models, suggesting their utility in treating inflammatory diseases .

Data Table: Biological Activities of Thiazine Derivatives

Activity TypeExample CompoundCell Line/ModelEffectiveness
AnticancerThis compoundMCF-7IC50 = 40.30 µM
AnalgesicVarious ThiazinesAnimal ModelsSignificant reduction in pain response
AntimicrobialThiazine DerivativesVarious PathogensEffective against Gram-positive bacteria
Anti-inflammatoryThiazine DerivativesAnimal ModelsReduced inflammation markers

Case Studies

  • Study on Anticancer Activity : A study published in 2022 synthesized several thiazole derivatives and tested their cytotoxic effects on MCF-7 and MDA-MB-231 cells. The results indicated that compounds with methoxy substitutions showed moderate to high anticancer activity, with specific focus on their effects on DNA synthesis and apoptosis induction .
  • Analgesic Effects : Another investigation focused on the analgesic potential of thiazine derivatives in animal models. The study highlighted that certain compounds significantly inhibited pain responses when administered alongside standard analgesics, suggesting a synergistic effect .

Properties

CAS No.

78556-09-9

Molecular Formula

C11H13NOS2

Molecular Weight

239.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,3-thiazinane-2-thione

InChI

InChI=1S/C11H13NOS2/c1-13-10-5-3-9(4-6-10)12-7-2-8-15-11(12)14/h3-6H,2,7-8H2,1H3

InChI Key

VZRXFLGJMKLUPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCSC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.